2-Chloropyrimidine

描述

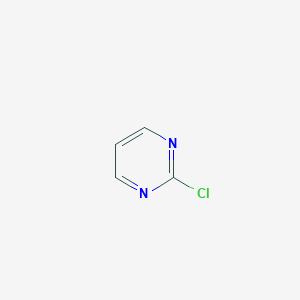

Structure

3D Structure

属性

IUPAC Name |

2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCQVRBWJWWJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169214 | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.48 [mmHg] | |

| Record name | 2-Chloropyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1722-12-9 | |

| Record name | 2-Chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94EZW2WL9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyrimidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloropyrimidine, a vital heterocyclic compound in the pharmaceutical and agrochemical industries. This document outlines its characteristics, experimental protocols for its synthesis and purification, and its key chemical reactions, serving as a critical resource for professionals in research and development.

Core Properties of this compound

This compound (C₄H₃ClN₂) is a colorless to light yellow crystalline solid or liquid with a pungent odor.[1][2] It is a monochlorinated pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds, including antivirals and herbicides.[1][3][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 1722-12-9 | [1][5] |

| Molecular Formula | C₄H₃ClN₂ | [1][5][6] |

| Molecular Weight | 114.53 g/mol | [5][6][7] |

| IUPAC Name | This compound | [6][7] |

| InChI Key | UNCQVRBWJWWJBF-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | C1=CN=C(N=C1)Cl | [1][6] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow or pale orange crystalline powder/solid. | [1][2][6][8] |

| Melting Point | 62-67 °C | [3][6][8][9][10] |

| Boiling Point | 75-76 °C at 10 mmHg; 91 °C at 26 mmHg | [3][6][8][9][10] |

| Flash Point | 98 °C | [6][8] |

| Vapor Pressure | 2.48 mmHg | [2][7] |

| pKa | -1.46 ± 0.13 (Predicted) | [1] |

Table 3: Solubility and Stability

| Property | Details | Reference |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, acetone, and methanol. Specifically, 33.3 mg is soluble in 1 mL of alcohol. | [1][3][6][8][9] |

| Stability | Stable under normal temperatures and pressures. | [1][6] |

| Sensitivity | Hygroscopic and moisture-sensitive. | [1][2][6] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert gas, away from heat, moisture, and incompatible substances like strong acids and bases. Recommended storage is at room temperature or in a refrigerator. | [1][5][6][8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.

Materials:

-

2-Aminopyrimidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

30% Sodium Hydroxide solution

-

Ether

-

Anhydrous Sodium Sulfate

-

Isopentane

Procedure: [11]

-

In a three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, cool 500 ml of concentrated hydrochloric acid to 0°C.

-

Add 142 g (1.5 moles) of 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

Add a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 ml of water dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.

-

Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.

-

Collect the resulting solid, which consists of this compound and sodium chloride, by filtration.

-

Wash the solid thoroughly with ether to dissolve the this compound.

-

Extract the cold solution with four 75-ml portions of ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent and recrystallize the residue from isopentane to yield white crystals of this compound.

Another patented method involves reacting 2-amino pyrimidine with sodium nitrate at a low temperature using zinc chloride as a catalyst and industrial hydrochloric acid as the solvent.[12]

Purification Methods

This compound can be purified by recrystallization from benzene, petroleum ether, or a mixture of both.[3][8] It can also be purified by sublimation at 50°C/18mmHg or by vacuum distillation.[3][8]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the chlorine atom, which can be readily displaced by nucleophiles. It is widely used in the pharmaceutical and agrochemical industries for the synthesis of various biologically active compounds.[1][4]

Key reactions include:

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making the chlorine at the C2 position susceptible to nucleophilic attack. It reacts with various nucleophiles such as amines, alkoxides, and thiols.[13][14]

-

Cross-Coupling Reactions: this compound undergoes cobalt-catalyzed and palladium-catalyzed cross-coupling reactions with aryl halides and boronic acids, respectively.[3][8]

These reactions are fundamental to its application in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the production of antivirals and other therapeutic agents.[3][6][8]

Visualizations

Caption: Workflow for the Synthesis of this compound.

Caption: Key Chemical Reactions of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | 1722-12-9 [chemicalbook.com]

- 4. This compound: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1722-12-9 [m.chemicalbook.com]

- 9. This compound | 1722-12-9 | TCI AMERICA [tcichemicals.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102079725B - Method for preparing this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to 2-Chloropyrimidine (CAS: 1722-12-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it is a key intermediate in the synthesis of a wide array of biologically active compounds, including antivirals and kinase inhibitors.[1] Its reactivity, governed by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom, allows for versatile synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, key reactions, and toxicological profile, serving as a technical resource for professionals in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It typically appears as a white to light yellow crystalline powder or a colorless to light yellow liquid and is noted to be hygroscopic and sensitive to moisture.[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1722-12-9 | [3] |

| Molecular Formula | C₄H₃ClN₂ | [3] |

| Molecular Weight | 114.53 g/mol | [3] |

| Melting Point | 63-66 °C | [1] |

| Boiling Point | 75-76 °C @ 10 mmHg | [1] |

| Solubility | Slightly soluble in water. Soluble in methanol and alcohol. | [2] |

| Appearance | White to pale orange/yellow crystalline powder | [1] |

| Sensitivity | Moisture sensitive, hygroscopic | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectral data are presented below.

| Technique | Data | Reference(s) |

| ¹H NMR | δ ~8.6 (d, 2H, H4/H6), ~7.2 (t, 1H, H5) ppm (in CDCl₃) | [4][5] |

| ¹³C NMR | δ ~160 (C2), ~158 (C4/C6), ~118 (C5) ppm | [4] |

| Mass Spec. (EI) | m/z (%): 116 (M+2, ~33%), 114 (M+, 100%), 79 ([M-Cl]+) | [3][6] |

Synthesis and Experimental Protocols

The most common and reliable synthesis of this compound involves the diazotization of 2-aminopyrimidine. Alternative methods, such as the chlorination of 2-hydroxypyrimidine or the reduction of polychlorinated pyrimidines, have also been reported.

Experimental Protocol: Synthesis from 2-Aminopyrimidine

This procedure is adapted from Organic Syntheses.

Caution! This procedure should be performed in a well-ventilated fume hood as nitrogen oxides are evolved.

-

Preparation of Amine Salt Solution: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid (approx. 6.0 moles) and cool the solution to 0 °C in an ice-salt bath.

-

Dissolution of 2-Aminopyrimidine: To the cooled acid, add 142 g (1.5 moles) of 2-aminopyrimidine portion-wise with continuous stirring until a clear, homogeneous solution is formed.

-

Cooling: Cool the resulting solution to -15 °C. If the mixture begins to solidify, do not cool further.

-

Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the internal temperature is maintained between -15 °C and -10 °C.

-

Stirring: After the addition is complete, stir the solution for an additional hour, allowing the temperature to rise to -5 °C.

-

Neutralization: Carefully neutralize the mixture to a pH of ~7 by the slow addition of a 30% sodium hydroxide solution. The temperature must be kept below 0 °C during this step.

-

Isolation and Extraction: A solid, consisting of this compound and sodium chloride, will precipitate. Collect this solid by filtration. The this compound is then thoroughly extracted from the salt cake using diethyl ether.

-

Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from isopentane or by vacuum sublimation to yield white crystals of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the susceptibility of the C2 position to nucleophilic attack, a consequence of the electron-withdrawing nature of the two ring nitrogen atoms. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

Experimental Protocol: Synthesis of 2-(Morpholino)pyrimidine

-

Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective coupling partner in Suzuki, Buchwald-Hartwig, and other palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds, respectively. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 2:1), via syringe.

-

Reaction: Heat the mixture with stirring (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Applications in Drug Development

The 2-aminopyrimidine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It is a core component of numerous FDA-approved drugs, particularly in oncology. The chlorine at the C2 position serves as a synthetic handle to introduce various pharmacophores through the reactions described above.

Examples of Drug Classes/Scaffolds Derived from this compound Intermediates:

-

Kinase Inhibitors: Many inhibitors targeting enzymes like CDK, VEGFR, and EGFR incorporate a 2-aminopyrimidine core for crucial hydrogen bonding interactions within the ATP-binding site.

-

Antiviral Agents: Used as a building block in the synthesis of nucleoside and non-nucleoside reverse transcriptase inhibitors.

-

Agrochemicals: Serves as a precursor for various herbicides and insecticides.[7]

Toxicology and Safety

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

| Hazard Type | Information | Reference(s) |

| Acute Toxicity | Toxic if swallowed. Oral LD50 (rat): 200-2,000 mg/kg. | [6][8] |

| Irritation | Causes serious eye irritation. May cause skin and respiratory tract irritation. | [2][6] |

| Sensitization | May cause an allergic skin reaction. | [8] |

| GHS Pictograms | Danger | [8] |

| Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [8] |

| Handling | Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. | [2] |

Conclusion

This compound (CAS 1722-12-9) is a versatile and highly valuable reagent for the synthesis of complex organic molecules. Its well-defined reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for drug discovery and development professionals. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

- 1. rsc.org [rsc.org]

- 2. This compound(1722-12-9) 1H NMR [m.chemicalbook.com]

- 3. This compound | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 7. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 8. Pyrimidine, 2-chloro- [webbook.nist.gov]

The Architecture of Discovery: A Technical Guide to the Synthesis and Exploration of Pyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry and drug discovery.[1] As an essential component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, its inherent biocompatibility makes it a privileged structure in the design of novel therapeutic agents.[2][3] Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[4][5] This technical guide provides an in-depth exploration of the synthesis and discovery of pyrimidine compounds, offering detailed experimental protocols, quantitative biological data, and a visual representation of their engagement with key signaling pathways.

I. Synthetic Methodologies: Building the Pyrimidine Core

The construction of the pyrimidine ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern, more efficient methodologies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.

Biginelli Reaction: A Classic Multicomponent Approach

The Biginelli reaction, a one-pot three-component condensation, remains a widely used and efficient method for the synthesis of dihydropyrimidinones (DHPMs). This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[6]

Experimental Protocol: Synthesis of Dihydropyrimidin-2(1H)-ones via Biginelli Reaction

-

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., benzyltriethylammonium chloride)

-

Solvent (optional, solvent-free conditions are often effective)

-

-

Procedure (Solvent-Free):

-

In a round-bottom flask, thoroughly mix the 1,3-dicarbonyl compound (1 mmol), aldehyde (1 mmol), urea/thiourea (1.5 mmol), and benzyltriethylammonium chloride (0.1 mmol).

-

Heat the mixture at 100°C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the solidified mixture and stir vigorously.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.[7]

-

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This technique is particularly effective for the synthesis of pyrimidine derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of Tetrahydropyrimidine Derivatives

-

Materials:

-

Substituted aldehyde (1 mmol)

-

N,N'-Dimethylurea (1 mmol)

-

Substituted acetoacetanilide (1 mmol)

-

Ethanol

-

-

Procedure:

-

In a microwave-safe vessel, combine the aldehyde, N,N'-dimethylurea, and substituted acetoacetanilide in ethanol.

-

Irradiate the mixture in a microwave reactor for 22-24 minutes. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography.[8]

-

Synthesis of Fused Pyrimidine Systems: Expanding Structural Diversity

Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene or pyrazole, leads to a vast array of structurally diverse compounds with unique biological properties.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

-

Step 1: Synthesis of 2-aminothiophene-3-carbonitrile:

-

A mixture of a ketone, malononitrile, and elemental sulfur in a suitable solvent (e.g., ethanol) is reacted in the presence of a base (e.g., morpholine).

-

-

Step 2: Cyclization to form the thieno[2,3-d]pyrimidine core:

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

-

A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours.

-

The reaction mixture is then poured into ice water.

-

The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pyrazolo[3,4-d]pyrimidine product.[11]

II. Biological Activities and Quantitative Data

The therapeutic potential of pyrimidine derivatives spans a wide range of diseases. Their ability to interact with various biological targets is a testament to their structural versatility.

Anticancer Activity

Pyrimidine-based compounds are prominent in oncology, with several approved drugs and numerous candidates in development. They exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine 6b[12] | PC-3 (Prostate) | Comparable to Doxorubicin |

| Pyrido[2,3-d]pyrimidine 8d[12] | MCF-7 (Breast) | Comparable to Doxorubicin |

| Indazol-Pyrimidine 4f[12] | MCF-7 (Breast) | 1.629 |

| Indazol-Pyrimidine 4i[12] | MCF-7 (Breast) | 1.841 |

| Thiazolo[4,5-d]pyrimidine 3b[12] | A375 (Melanoma) | Most active of new compounds |

| Pyrrolo[2,3-d]pyrimidine 5k[12] | HepG2 (Liver) | 29 - 59 |

| Pyrimidine derivative 2d[13] | A549 (Lung) | Strong cytotoxicity at 50 µM |

| Indolyl-pyrimidine hybrid 4g[5] | MCF-7 (Breast) | 5.1 ± 1.14 |

| Indolyl-pyrimidine hybrid 4g[5] | HepG2 (Liver) | 5.02 ± 1.19 |

| Indolyl-pyrimidine hybrid 4g[5] | HCT-116 (Colon) | 6.6 ± 1.40 |

| Pyrimidine-5-carbonitrile 9d[14] | HCT-116 (Colon) | 1.14 |

| Pyrimidine-5-carbonitrile 11e[14] | MCF-7 (Breast) | 10.33 |

| Pyrazolo[3,4-d]pyrimidine 5[11] | HT1080 (Fibrosarcoma) | 96.25 |

| Pyrazolo[3,4-d]pyrimidine 7[11] | Caco-2 (Colorectal) | 73.08 |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound ID/Reference | Microorganism | MIC (µg/mL) |

| Pyrimidine derivative S1[15] | S. aureus | 16.26 |

| Pyrimidine derivative S7[15] | B. subtilis | 17.34 |

| Pyrimidine derivative S7[15] | E. coli | 17.34 |

| Pyrimidine derivative S7[15] | A. niger | 17.34 |

| Pyrimidopyrimidine 3a[16] | S. aureus | Strong activity |

| Pyrimidopyrimidine 10b[16] | E. coli | Excellent activity |

| Pyridothienopyrimidine derivative[17] | S. aureus | 15.63 |

III. Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine compounds are often mediated by their interaction with specific signaling pathways that are dysregulated in disease. Understanding these interactions is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell growth and proliferation. Its overactivation is a hallmark of many cancers. Pyrimidine-based inhibitors can effectively block this pathway.

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based compounds.

Aurora Kinase and Polo-like Kinase Signaling in Mitosis

Aurora kinases (AURK) and Polo-like kinases (PLK) are key regulators of mitosis. Their overexpression is common in cancer, making them attractive therapeutic targets. Pyrimidine derivatives have been developed as potent inhibitors of these kinases.

Caption: Role of Aurora and Polo-like kinases in mitotic entry and their inhibition.

JAK-STAT and NF-κB Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and immune responses.[2] The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[4] Pyrimidine compounds have been developed to modulate these pathways.

Caption: Overview of JAK-STAT and NF-κB signaling pathways targeted by pyrimidines.

IV. Detailed Experimental Protocols for Biological Assays

Reproducible and reliable biological data is paramount in drug discovery. This section provides detailed protocols for common assays used to evaluate the activity of pyrimidine compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol: MTT Assay

-

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Pyrimidine compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrimidine compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Pyrimidine compounds (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

-

V. Conclusion

The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities ensure its enduring relevance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrimidine compounds. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine compounds BY4003 and BY4008 inhibit glioblastoma cells growth via modulating JAK3/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijacskros.com [ijacskros.com]

- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloropyrimidine: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropyrimidine, a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document details its molecular structure, physicochemical properties, and provides established experimental protocols for its synthesis and purification.

Core Molecular and Physical Data

This compound, with the CAS number 1722-12-9, is a substituted pyrimidine ring with a chlorine atom at the second position.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₂ | [1][3][4] |

| Molecular Weight | 114.53 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1722-12-9 | [1][2] |

| Appearance | White to light yellow crystalline powder or crystals.[2] | [2] |

| Melting Point | 63-66 °C | [5][6] |

| Boiling Point | 75-76 °C at 10 mmHg | [5][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, ether, and acetone.[2][5] | [2][5] |

| Canonical SMILES | C1=CN=C(N=C1)Cl | [2][3] |

| InChI Key | UNCQVRBWJWWJBF-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound

This compound is commonly synthesized from 2-aminopyrimidine via a diazotization reaction followed by chlorination. The following is a detailed experimental protocol adapted from established literature.

Experimental Protocol: Synthesis from 2-Aminopyrimidine

Materials:

-

2-Aminopyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH) solution (30%)

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Isopentane

-

Ice

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a low-temperature thermometer, cool 500 mL of concentrated hydrochloric acid to 0°C using an ice bath.

-

Addition of 2-Aminopyrimidine: To the cooled acid, add 142 g (1.5 moles) of 2-aminopyrimidine portion-wise with continuous stirring until a clear solution is obtained.

-

Cooling: Cool the resulting solution to -15°C.

-

Diazotization: Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water. Add this solution dropwise to the reaction mixture over a period of approximately 55 minutes, ensuring the temperature is maintained between -15°C and -10°C.

-

Reaction Completion: Stir the solution for an additional hour, allowing the temperature to rise to -5°C.

-

Neutralization: Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution. It is crucial to maintain the temperature at or below 0°C during this step to avoid significant yield reduction.

-

Isolation of the Crude Product: A solid precipitate, consisting of this compound and sodium chloride, will form. Collect this solid by filtration.

-

Extraction: Wash the collected solid thoroughly with ether to dissolve the this compound. Extract the cold aqueous filtrate with four 75 mL portions of ether.

-

Drying and Solvent Removal: Combine all the ether extracts and dry them over anhydrous sodium sulfate. Remove the ether by rotary evaporation.

-

Purification by Recrystallization: Recrystallize the residue from isopentane to yield white crystals of this compound.[7]

Yield: 44–46 g (26–27%).[7] Melting Point: 64.5–65.5°C.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of pyrimidine derivatives involves reversed-phase HPLC.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted with formic acid or trifluoroacetic acid.

-

Detection: UV detection is suitable for pyrimidine-containing compounds.

Gas Chromatography (GC)

For volatile impurities, gas chromatography can be utilized. The specific conditions, including the choice of column, temperature program, and detector, would need to be optimized for the specific impurities being targeted.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of the pyrimidine moiety into larger molecules, a common scaffold in biologically active compounds. It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents, as well as agrochemicals such as herbicides and insecticides.[2] The chlorine atom can be readily displaced by nucleophiles, enabling the facile generation of diverse libraries of pyrimidine derivatives for drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102079725B - Method for preparing this compound - Google Patents [patents.google.com]

- 3. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]

- 4. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 2-Chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloropyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₃ClN₂ with a molecular weight of 114.53 g/mol .[1] The spectroscopic data presented below has been aggregated from various spectral databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for its proton and carbon environments.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | Doublet | 4.8 | H-4, H-6 |

| 7.25 | Triplet | 4.8 | H-5 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 160.8 | C-2 |

| 158.0 | C-4, C-6 |

| 120.2 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | C-H stretch (aromatic) |

| 1560 | Strong | C=N stretch |

| 1540 | Strong | C=C stretch (aromatic) |

| 1390 | Strong | C-H in-plane bend |

| 1180 | Strong | C-H in-plane bend |

| 800 | Strong | C-H out-of-plane bend |

| 730 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

| m/z | Relative Abundance (%) | Assignment |

| 116 | 32.6 | [M+2]⁺ (with ³⁷Cl) |

| 114 | 100 | [M]⁺ (with ³⁵Cl) |

| 88 | 10 | [M-CN]⁺ |

| 79 | 55 | [M-Cl]⁺ |

| 52 | 45 | [C₃H₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A solid sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

The solution is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H NMR).

-

For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous dispersion of the sample in the KBr matrix.

-

The powdered mixture is transferred to a pellet-forming die.

-

A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Chloropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the currently available solubility data for 2-chloropyrimidine in various organic solvents. Due to a notable lack of extensive quantitative data in published literature, this document also furnishes detailed experimental protocols based on established methods for determining the solubility of related compounds. These protocols are intended to empower researchers to generate precise and reliable solubility data for this compound in their own laboratories.

Introduction to this compound and its Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. An understanding of its solubility behavior is therefore essential for optimizing synthetic routes and ensuring the efficient production of novel therapeutic agents.

While qualitatively understood to be soluble in several common organic solvents, detailed, temperature-dependent quantitative solubility data for this compound is not widely available in scientific literature. This guide consolidates the existing information and provides the necessary an experimental framework for its determination.

Solubility Data of this compound

The available solubility data for this compound is primarily qualitative or semi-quantitative. General observations indicate that it is highly soluble in several common organic solvents.[1] A summary of the available data is presented in Table 1. Researchers are advised to use this information as a preliminary guide and to determine quantitative solubility for their specific applications.

Table 1: Summary of Available Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility | Data Type | Source(s) |

| Methanol | Not Specified | Soluble | Qualitative | [2] |

| Alcohol (unspecified) | Not Specified | 33.3 mg / 1 mL | Semi-quantitative | [2][3] |

| Ethanol | Not Specified | Highly Soluble | Qualitative | [1] |

| Acetone | Not Specified | Highly Soluble | Qualitative | [1] |

| Ether | Not Specified | Highly Soluble | Qualitative | [1] |

| Water | Not Specified | Slightly Soluble | Qualitative | [2][3] |

Note: The semi-quantitative value for "alcohol" lacks specificity regarding the type of alcohol (e.g., methanol, ethanol) and the temperature at which the measurement was taken, limiting its direct applicability.

Experimental Protocols for Solubility Determination

The following section details a robust experimental protocol for the quantitative determination of this compound solubility in organic solvents. The methodology is based on the widely used isothermal saturation (shake-flask) method, which is a standard for measuring the solubility of solid compounds in liquids.

3.1. Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with airtight caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or GC)

3.3. Procedure: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid phase.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV, UV-Vis).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Expression:

-

The solubility can be expressed in various units, such as:

-

Mole fraction (x)

-

Mass fraction (w)

-

Grams of solute per 100 g of solvent

-

Molarity (mol/L)

-

-

3.4. Analytical Method Considerations

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A suitable stationary phase (e.g., C18) and mobile phase should be chosen to achieve good separation and peak shape for this compound. Detection is typically performed using a UV detector at a wavelength where this compound has strong absorbance. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: This method can be used if this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum. A calibration curve based on Beer-Lambert's law must be established.

-

Gravimetric Method: This method involves evaporating the solvent from a known mass of the saturated solution and weighing the remaining solid residue. While simpler, it is generally less accurate than instrumental methods due to potential issues with solvent evaporation and handling of the solid.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While a comprehensive quantitative dataset on its solubility in various organic solvents is currently lacking in the public domain, the qualitative information and detailed experimental protocols provided herein offer a clear path forward. By employing the standardized methodologies outlined, scientists and drug development professionals can accurately determine the solubility of this compound, thereby facilitating its effective use in synthesis, purification, and formulation.

References

The Synthetic Chemist's Guide to 2-Chloropyrimidine: A Deep Dive into Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine stands as a cornerstone in heterocyclic chemistry, serving as a versatile precursor for a vast array of functionalized pyrimidines. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including kinase inhibitors and antiviral agents.[1][2][3] The synthetic utility of this compound is intrinsically linked to the reactivity of its C2-chlorine atom towards nucleophilic aromatic substitution (SNAr). This technical guide provides a comprehensive overview of the core principles governing this reactivity, detailed experimental protocols, and quantitative data to empower researchers in designing efficient and predictable synthetic strategies.

Core Principles of Reactivity

The pyrimidine ring is an electron-deficient heteroaromatic system, a characteristic that renders it susceptible to nucleophilic attack.[4] This electron deficiency is enhanced in halogenated pyrimidines, making them excellent substrates for SNAr reactions.[4] The generally accepted mechanism for this transformation involves the formation of a negatively charged intermediate, known as a Meisenheimer complex. The stability of this complex is a critical determinant of the reaction rate.[5]

Positional Reactivity: C2 vs. C4

A key consideration in pyrimidine chemistry is the differential reactivity of its isomeric forms. Generally, 4-chloropyrimidines exhibit greater reactivity towards nucleophiles than their this compound counterparts.[5] This is primarily due to the superior electronic stabilization of the Meisenheimer complex formed during an attack at the C4 position. In the case of 4-chloropyrimidine, the negative charge of the intermediate can be effectively delocalized onto both ring nitrogen atoms through resonance.[5] For this compound, this delocalization is less extensive, involving only one of the ring nitrogens in the most significant resonance structures.[5] This observation is further supported by frontier molecular orbital (FMO) theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, suggesting C4 is more electrophilic.[5]

Factors Influencing Reactivity

Several factors modulate the rate and outcome of nucleophilic substitution on this compound:

-

Nucleophile Strength: The reaction rate is highly dependent on the nature of the nucleophile. Stronger nucleophiles, such as thiolates and secondary amines, react more rapidly than weaker ones like alcohols or anilines.[6][7] Anionic nucleophiles are generally more reactive than their neutral counterparts.[8]

-

Substituent Effects: The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

-

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[7] In some cases, water has been shown to be an effective solvent, providing both high yields and clean reaction mixtures.[2]

-

Leaving Group: While chlorine is the focus of this guide, the nature of the halogen leaving group influences the reaction rate. For SNAr reactions, the typical leaving group order is F > Cl ≈ Br > I.[9]

Reactivity with Nitrogen Nucleophiles

The amination of this compound is a fundamental transformation in medicinal chemistry. A variety of methods can be employed, depending on the reactivity of the amine and the desired reaction conditions.

| Nucleophile | Method | Conditions | Yield (%) | Reference |

| Various Amines/Anilines | SNAr | KF, Water, Heat | Moderate to Excellent | [10] |

| Substituted Amines | SNAr (Solvent-Free) | Triethylamine, 80–90 °C | Good to Excellent | [1][11] |

| Substituted Amines/Anilines | Microwave-Assisted | Propanol, Heat | High | [1] |

| Aryl- or Heteroarylamines | Buchwald-Hartwig | Pd₂(dba)₃, Phosphine Ligand, Base, Toluene/Dioxane, 80-120 °C | - | [1] |

Experimental Protocol: Microwave-Assisted Amination[1]

-

Materials:

-

This compound derivative (1 equivalent, e.g., 2 mmol)

-

Substituted amine/aniline (1-1.2 equivalents, e.g., 2-2.4 mmol)

-

Solvent (e.g., 1 mL of anhydrous propanol)

-

Base (optional, e.g., triethylamine, 200 µL)

-

-

Procedure:

-

In a dedicated microwave reaction vial, dissolve the this compound derivative in the chosen solvent.

-

Add the substituted amine to the vial, followed by the base if required.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 10 minutes), with magnetic stirring.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Add distilled water to the reaction mixture to precipitate the product.

-

Filter the resulting precipitate.

-

The crude product can be further purified by recrystallization (e.g., from ethanol) or flash column chromatography.

-

Reactivity with Oxygen and Sulfur Nucleophiles

Reactions of this compound with O- and S-nucleophiles are also common, leading to the formation of valuable ether and thioether derivatives, respectively. These reactions typically proceed under standard SNAr conditions.

| Nucleophile Type | Example Nucleophile | Conditions | Product Type |

| O-Nucleophile | Hydroxybenzaldehydes | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Aryl ether |

| S-Nucleophile | Thiols/Thiolates | Base (if starting with thiol), Solvent | Thioether |

| S-Nucleophile | Glutathione | Catalyzed by glutathione S-transferase | Glutathione conjugate |

Experimental Protocol: Synthesis of 2-(Methylthio)pyrimidines[12]

-

Materials:

-

4,6-dichloro-2-chloropyrimidine (or other this compound derivative)

-

Sodium thiomethoxide (NaSMe) or Methanethiol with a base

-

Methanol (Solvent)

-

-

Procedure:

-

Dissolve the this compound derivative in methanol at room temperature (e.g., ~20 °C).

-

Add a solution of sodium methoxide (1.1 equivalents) in methanol to the stirred mixture in one portion.

-

Stir the reaction at room temperature, monitoring for the consumption of the starting material by TLC (typically 2 hours).

-

-

Work-up and Purification:

-

Add diethyl ether and saturated sodium bicarbonate solution to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an additional portion of diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

-

Advanced Methodologies

While traditional SNAr reactions are often effective, challenges can arise with unactivated substrates or weak nucleophiles. In such cases, alternative strategies are employed.

-

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination is a powerful tool for coupling less reactive amines with this compound.[1] While effective, this method introduces transition metals and ligands, which may require removal from the final product.[12]

-

Flow Chemistry: For unactivated substrates, uncatalyzed SNAr reactions can be performed efficiently at high temperatures (up to 300 °C) and short residence times using continuous-flow reactors.[12] This technique can minimize side product formation and is amenable to scale-up.[12]

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its reactivity is dominated by the SNAr mechanism, which is influenced by a predictable interplay of electronic and steric factors related to the nucleophile, substrate, and reaction conditions. While direct substitution under thermal or microwave conditions is often sufficient, methodologies like palladium catalysis and flow chemistry provide powerful alternatives for more challenging transformations. A thorough understanding of these principles allows chemists to harness the full synthetic potential of this compound in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. zenodo.org [zenodo.org]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Electron-Impact Ionization Cross-Sections of 2-Chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-impact ionization cross-sections of 2-chloropyrimidine, a molecule of interest in various scientific and pharmaceutical fields. This document summarizes the available theoretical data, details the computational methodologies used to obtain this data, and describes the general experimental protocols for measuring electron-impact ionization cross-sections.

Introduction

Electron-impact ionization (EII) is a fundamental process in which a molecule is ionized by a collision with an energetic electron. The electron-impact ionization cross-section (EICS) is a measure of the probability that this ionization event will occur. This parameter is crucial for understanding the behavior of molecules in various environments, including mass spectrometry, plasma physics, and radiation biology. This compound, a halogenated derivative of pyrimidine, is a significant building block in the synthesis of many biologically active compounds. Understanding its ionization properties is therefore of considerable importance for the development of new pharmaceuticals and for modeling its behavior in biological systems and technological applications.

Quantitative Data: Electron-Impact Ionization Cross-Sections

The most comprehensive data currently available for the electron-impact ionization cross-sections of this compound are derived from theoretical calculations using the Binary-Encounter-Bethe (BEB) model. These calculations provide the total cross-section (σ) in units of 10⁻²⁰ m² for a range of incident electron energies (E) in electronvolts (eV).

| Incident Electron Energy (eV) | Total Ionization Cross-Section (10⁻²⁰ m²) |

| Ionization Threshold (~10.12 eV) | 0 |

| 20 | 5.8 |

| 30 | 9.2 |

| 40 | 11.4 |

| 50 | 12.7 |

| 60 | 13.4 |

| 70 | 13.8 |

| 80 | 13.84 |

| 90 | 13.7 |

| 100 | 13.5 |

| 200 | 11.0 |

| 500 | 7.0 |

| 1000 | 4.5 |

| 2000 | 2.7 |

| 5000 | 1.3 |

Note: The data presented in this table is based on the theoretical calculations from the study by Żywicka and Możejko (2024). The ionization threshold for this compound was calculated to be 10.12 eV.[1] The maximum ionization cross-section for this compound is approximately 13.84 x 10⁻²⁰ m² at an incident electron energy of around 80 eV.[1][2]

Theoretical and Experimental Protocols

Currently, there is a lack of specific experimental data for the electron-impact ionization cross-sections of this compound in the published literature. The available quantitative data is based on theoretical calculations. This section details the theoretical methodology employed and provides an overview of a standard experimental approach that could be used to measure these cross-sections.

Theoretical Protocol: Binary-Encounter-Bethe (BEB) Model

The total electron-impact ionization cross-sections for this compound have been calculated using the Binary-Encounter-Bethe (BEB) model.[1][3][4][5][6] This model provides a reliable method for calculating the EICS for a wide range of molecules from the ionization threshold up to several keV.[7][8][9][10] The BEB model combines a modified form of the Mott cross-section with the high-energy behavior of the Bethe theory.[9][10]

The BEB calculation requires three key input parameters for each molecular orbital of the target molecule:

-

Electron Occupation Number (N): The number of electrons in a specific molecular orbital.

-

Orbital Binding Energy (B): The energy required to remove an electron from a specific molecular orbital.

-

Orbital Kinetic Energy (U): The average kinetic energy of an electron in a specific molecular orbital.

These input parameters for this compound were obtained through quantum chemical methods.[1][3][4][5][6] The electronic structure of the molecule was calculated using the Hartree-Fock (HF) method and the Outer Valence Green Function (OVGF) method.[1][3][4][5][6]

General Experimental Protocol: Crossed Electron-Molecular Beam Method

While specific experimental data for this compound is not available, the standard method for measuring electron-impact ionization cross-sections of molecules is the crossed electron-molecular beam technique. This method involves the interaction of a monoenergetic electron beam with a well-defined molecular beam in a high-vacuum chamber.

Key Components and Steps:

-

Molecular Beam Generation: A neutral molecular beam of this compound would be produced. This is typically achieved by heating a sample of the compound to produce a vapor, which then effuses through a nozzle into a vacuum chamber.

-

Electron Beam Generation: A thermionic emitter, such as a heated filament, generates electrons. These electrons are then accelerated and focused by a series of electron optics to produce a monoenergetic electron beam of a specific, selectable energy.

-

Beam Intersection: The electron beam and the molecular beam are made to intersect at a right angle in a well-defined interaction region.

-

Ion Extraction and Analysis: The ions produced in the interaction region are extracted by an electric field and guided into a mass spectrometer (e.g., a quadrupole mass spectrometer). The mass spectrometer separates the parent molecular ion from any fragment ions.

-

Ion Detection: The selected ions are detected by a sensitive detector, such as a channel electron multiplier.

-

Cross-Section Calculation: The absolute ionization cross-section is determined from the measured ion signal, the intensities of the electron and molecular beams, and the geometry of the interaction region.

Conclusion

The electron-impact ionization cross-sections of this compound have been calculated theoretically using the Binary-Encounter-Bethe model, with input parameters derived from quantum chemical calculations. These theoretical results provide valuable insight into the ionization properties of this important molecule. However, it is important to note the absence of experimental data to validate these theoretical predictions. Future experimental work using techniques such as the crossed electron-molecular beam method would be highly beneficial to confirm and refine our understanding of the electron-impact ionization of this compound. Such data would be of significant value to researchers in mass spectrometry, plasma science, and drug development.

References

- 1. ias.ac.in [ias.ac.in]

- 2. inis.iaea.org [inis.iaea.org]

- 3. GitHub - kkinist/BEB: Calculate total ionization cross sections using Binary-Encounter Bethe (BEB) theory [github.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. tsapps.nist.gov [tsapps.nist.gov]

Core Reaction Mechanisms of 2-Chloropyrimidine: A Technical Guide for Researchers

Introduction

2-Chloropyrimidine is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals.[1] Its utility is primarily derived from the reactivity of the carbon-chlorine bond, which allows for versatile functionalization through several key reaction mechanisms. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, rendering the carbon atoms, particularly at the C2, C4, and C6 positions, susceptible to nucleophilic attack.

Mechanism and Reactivity

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

The reactivity of chloropyrimidines in SNAr reactions is significantly influenced by the position of the chlorine substituent. Generally, the reactivity order is 4-chloro > 2-chloro > 5-chloro. The greater reactivity of the 4-position is attributed to the superior stabilization of the Meisenheimer complex, where the negative charge can be delocalized onto both ring nitrogen atoms.[2] In contrast, for this compound, significant resonance stabilization involves only one of the ring nitrogens.[2] Frontier molecular orbital (FMO) theory supports this, indicating a larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position compared to the C2 position, making C4 more electrophilic.[2]

Common Nucleophiles and Reaction Conditions